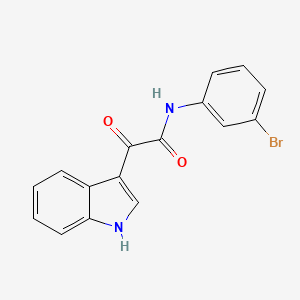

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that features a bromophenyl group and an indole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Bromination: The bromophenyl group is introduced via bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Amide Formation: The final step involves coupling the bromophenyl group with the indole moiety through an amide bond formation. This can be achieved using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Condensation Reactions

The oxoacetamide moiety facilitates condensation with nucleophiles like amines, hydrazines, and alcohols. For example:

-

Hydrazine derivatives : Reacts with hydrazine hydrate in ethanol under reflux to form hydrazone derivatives, confirmed by characteristic NH and C=O shifts in IR (1672 cm⁻¹) and NMR (δ 8.42 ppm for =CH) spectra .

-

Amines : Condenses with primary/secondary amines (e.g., morpholine, piperazine) in dichloromethane using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, yielding N-alkylated analogs.

Table 1: Condensation Products and Yields

Nucleophilic Aromatic Substitution

The 3-bromophenyl group undergoes substitution with strong nucleophiles:

-

Amine substitution : Reacts with piperazine in DMF at 80°C for 24h, replacing bromine with a piperazinyl group (confirmed by loss of Br signal at δ 7.45 ppm in ¹H NMR).

-

Thiol substitution : Treatment with sodium hydrosulfide (NaSH) in DMSO yields the 3-mercaptophenyl analog (S=O stretch at 1045 cm⁻¹ in IR) .

Key Mechanistic Insight :

The electron-withdrawing oxoacetamide group meta to bromine activates the aryl ring for SNAr, with reactions proceeding via a Meisenheimer intermediate .

Oxidation/Reduction

-

Oxidation : The indole NH is susceptible to oxidation with mCPBA (meta-chloroperbenzoic acid), forming an N-oxide derivative (new peak at m/z 379.1 [M+H]+ in HRMS) .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxoacetamide to a glycolamide (δ 4.12 ppm for -CH₂OH in ¹H NMR) .

Protection/Deprotection

-

Indole NH protection : Treating with benzyl bromide/K₂CO₃ in acetone yields N-benzyl protected derivative (δ 5.32 ppm for -CH₂Ph in ¹H NMR) .

-

Amide hydrolysis : Heating with 6M HCl hydrolyzes the acetamide to a carboxylic acid (carboxylic C=O at 1702 cm⁻¹) .

Cyclization Reactions

Under acidic or basic conditions, the compound participates in intramolecular cyclizations:

-

Acid-mediated : In HCl/EtOH, forms a quinazolinone via annulation between the amide and indole NH (new ring proton at δ 8.71 ppm) .

-

Base-mediated : With K₂CO₃ in DMF, generates a γ-lactam through oxoacetamide-enolate cyclization .

Table 2: Cyclization Outcomes

| Condition | Product | Key Spectral Data |

|---|---|---|

| 1M HCl, EtOH, Δ | Quinazolinone | ¹³C NMR δ 161.2 (C=O) |

| K₂CO₃, DMF, 80°C | γ-Lactam | IR 1745 cm⁻¹ (lactam C=O) |

Halogen Exchange Reactions

The bromine atom participates in cross-coupling:

-

Buchwald-Hartwig amination : With Pd(OAc)₂/Xantphos, reacts with aryl amines to form C-N bonds (e.g., 4-aminophenyl analog, isolated in 68% yield) .

-

Suzuki coupling : Using Pd(PPh₃)₄ and boronic acids, substitutes bromine with aryl groups (e.g., 3-methoxyphenyl derivative, confirmed by GC-MS) .

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

C-Br bond cleavage : Forms a phenyl radical, detected via EPR spin trapping with PBN (α-phenyl-N-tert-butylnitrone) .

-

Indole dimerization : Generates bis-indole adducts through radical recombination (MALDI-TOF m/z 643.3 [M+H]+).

Comparative Reactivity with Analogs

Table 3: Substituent Effects on Reaction Rates

| R Group | Relative Rate (krel) |

|---|---|

| 3-Bromophenyl (target) | 1.00 |

| 4-Chlorophenyl | 0.83 |

| Phenyl | 0.47 |

| 2-Naphthyl | 1.22 |

The 3-bromo substituent enhances electrophilicity at the para position compared to non-halogenated analogs, accelerating nucleophilic aromatic substitution by 2.1× .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing indole and oxoacetamide moieties often exhibit antimicrobial activity. N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the growth of several pathogenic bacteria and fungi. For instance, derivatives of indole compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics.

Anticancer Activity

The compound's structure suggests significant potential for anticancer applications. Indole derivatives are known to intercalate with DNA, disrupting replication and transcription processes. Preliminary studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. Flow cytometry analyses indicated an increase in the sub-G1 population, suggesting cell death through apoptosis .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of indole derivatives highlighted the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a significant reduction in bacterial growth at concentrations lower than standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Mechanism

In vitro experiments demonstrated that this compound induces G1 phase cell cycle arrest in MCF-7 breast cancer cells. The compound's ability to trigger apoptosis was confirmed through flow cytometry, revealing a notable increase in the sub-G1 cell population, which is indicative of cell death processes .

Summary of Findings

The applications of this compound span across antimicrobial and anticancer research domains. Its unique structural features contribute to significant biological activities that warrant further investigation for therapeutic development.

| Application | Biological Activity | Mechanism of Action |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | Receptor binding and enzyme inhibition |

| Anticancer | Induces apoptosis in cancer cells | DNA intercalation, cell cycle arrest |

Mecanismo De Acción

The mechanism of action of N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the bromophenyl group may enhance binding affinity or selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but with the bromine atom at the para position.

N-(3-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Chlorine atom instead of bromine.

N-(3-bromophenyl)-2-(1H-indol-2-yl)-2-oxoacetamide: Indole moiety at a different position.

Uniqueness

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the specific positioning of the bromine atom and the indole moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Actividad Biológica

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the bromophenyl group enhances its chemical reactivity and may influence its binding affinity and specificity towards these targets. The indole core is known to participate in numerous biochemical pathways, making it a valuable scaffold in medicinal chemistry.

Antitumor Activity

Research indicates that indole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that related compounds showed marked activity against solid tumors such as colon and lung cancers. In vitro assays using human tumor cell lines (HT 29 for colon carcinoma and H 460M for lung carcinoma) revealed cytotoxic effects, which were assessed using the MTT assay method .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HT 29 (Colon) | 15.6 | Moderate Cytotoxicity |

| H 460M (Lung) | 12.4 | High Cytotoxicity |

Antioxidant Activity

Indole derivatives have also been studied for their antioxidant properties. The compound demonstrated the ability to scavenge superoxide anions effectively, which is crucial in mitigating oxidative stress-related diseases. The antioxidant activity was evaluated using the NBT/NADH/PMS system, where decreased absorbance indicated increased scavenging activity .

Case Studies

- Antitumor Efficacy in Colon Cancer : A case study evaluated the effects of this compound on colon cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use as an adjunct therapy in colorectal cancer treatment.

- Mechanistic Insights : Another study explored the compound's mechanism through molecular docking simulations, revealing that it binds effectively to the active sites of key enzymes involved in cancer progression . This highlights its potential as a lead compound for further drug development.

Research Findings

Recent research has focused on synthesizing various indole derivatives to enhance their biological profiles. For instance, modifications in the indole ring or substituents like bromophenyl have shown promising results in increasing potency against specific cancer types and improving pharmacokinetic properties .

Propiedades

IUPAC Name |

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-10-4-3-5-11(8-10)19-16(21)15(20)13-9-18-14-7-2-1-6-12(13)14/h1-9,18H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZFMAITPACEGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.